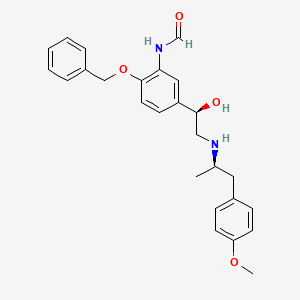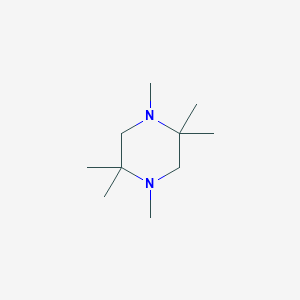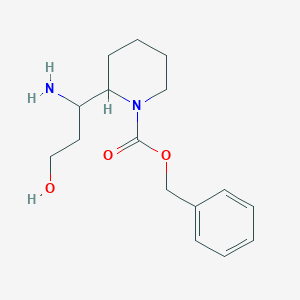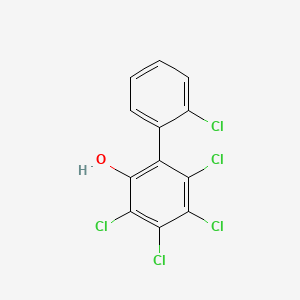
Pentachloro-(1,1'-biphenyl)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachlorobiphenylol is a polychlorinated biphenyl (PCB) derivative, characterized by the presence of five chlorine atoms attached to the biphenyl structure. PCBs are a group of synthetic organic chemicals that were widely used in various industrial applications due to their chemical stability and insulating properties. their production has been banned in many countries due to their environmental persistence and potential health hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentachlorobiphenylol can be synthesized through the chlorination of biphenylol under controlled conditions. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination of the biphenylol molecule .
Industrial Production Methods
Industrial production of pentachlorobiphenylol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where biphenylol is chlorinated using chlorine gas. The reaction conditions are carefully monitored to ensure the desired level of chlorination. The product is then purified through distillation or other separation techniques to obtain high-purity pentachlorobiphenylol .
Chemical Reactions Analysis
Types of Reactions
Pentachlorobiphenylol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated biphenyl quinones.
Reduction: It can be reduced to form lower chlorinated biphenylols.
Substitution: It can undergo nucleophilic substitution reactions to form hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium hydroxide in polar solvents.
Major Products Formed
Oxidation: Chlorinated biphenyl quinones.
Reduction: Lower chlorinated biphenylols.
Substitution: Hydroxy derivatives of pentachlorobiphenylol.
Scientific Research Applications
Pentachlorobiphenylol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: It is used to investigate the effects of PCBs on biological systems, including their toxicity and biodegradation.
Medicine: Research on pentachlorobiphenylol helps in understanding the mechanisms of PCB-induced diseases and developing potential treatments.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers
Mechanism of Action
Pentachlorobiphenylol exerts its effects through several molecular mechanisms:
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: Another chlorinated compound used as a pesticide and disinfectant.
Tetrachlorobiphenylol: A less chlorinated derivative of biphenylol.
Hexachlorobiphenylol: A more chlorinated derivative of biphenylol.
Uniqueness
Pentachlorobiphenylol is unique due to its specific chlorination pattern, which affects its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct properties that make it useful in specific research and industrial applications .
Properties
CAS No. |
52181-96-1 |
|---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(2-chlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-6-4-2-1-3-5(6)7-8(14)9(15)10(16)11(17)12(7)18/h1-4,18H |
InChI Key |
LAPUREOIFIODEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


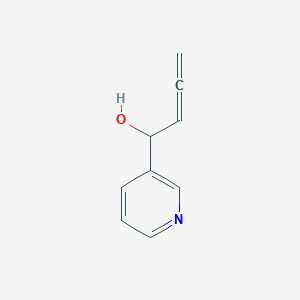
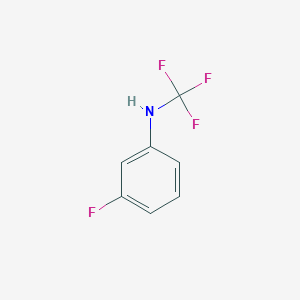
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine](/img/structure/B13960348.png)
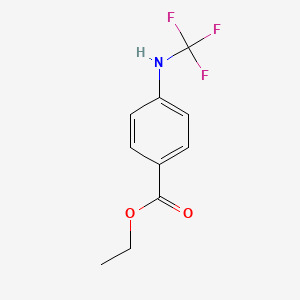
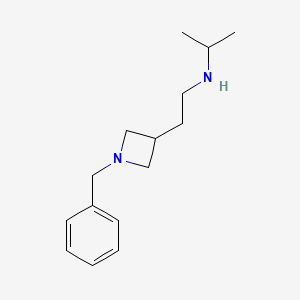

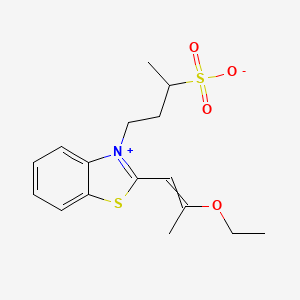
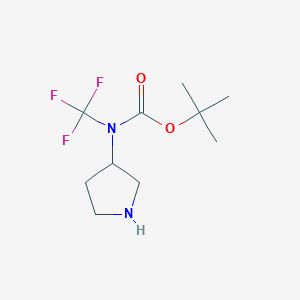
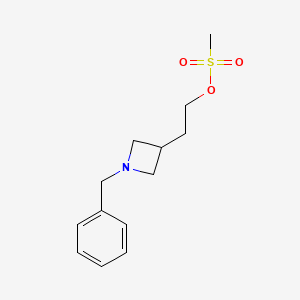
![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
